(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
Beschreibung
Eigenschaften
CAS-Nummer |
62314-68-5 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1 |
InChI-Schlüssel |
BZKFNBASVGRQMC-YLJYHZDGSA-N |
Isomerische SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Friedel-Crafts Acylation and Cyclization
The foundational step in THBC-diol synthesis involves Friedel-Crafts acylation of pyrene with succinic anhydride to yield ketocarboxylic acid intermediates. Under optimized conditions (AlCl₃ catalyst, dichloromethane, 0°C), this reaction achieves 85–90% conversion efficiency. Subsequent intramolecular Friedel-Crafts cyclization using phosphorus pentachloride and aluminum chloride generates the tetracyclic framework, with reaction monitoring via NMR confirming >95% substrate consumption within 2 hours.
Table 1: Key Steps in Chemical Synthesis
Stereochemical Control via Mitsunobu Reaction
Post-cyclization, the Mitsunobu reaction employing triphenylphosphine and diethyl azodicarboxylate (DEAD) induces hydroxyl group epimerization to achieve the desired (7R,8R) configuration. This step resolves racemic mixtures, achieving enantiomeric excess (ee) >98% when using (R)-BINOL derivatives as chiral auxiliaries. Hydrolysis of intermediate esters under acidic conditions (HCl/THF, 40°C) furnishes the final diol with 94% isolated yield.
Biochemical and Metabolic Pathways
Enzymatic Dihydroxylation by Cytochrome P450
In biological systems, THBC-diol forms via cytochrome P450-mediated oxidation of benzo[def]chrysene. CYP1B1 and CYP1A1 isoforms catalyze the initial epoxidation at the 7,8-position, followed by epoxide hydrolase (EH)-catalyzed hydrolysis to the trans-dihydrodiol. This pathway mirrors the metabolic activation of benzo[a]pyrene, where stereoselectivity arises from enzyme-substrate binding dynamics.
Table 2: Enzymatic Parameters
In Vitro Metabolic Models
Liver microsomal assays demonstrate THBC-diol formation rates of 0.8 nmol/min/mg protein, with inhibition studies (ellipticine, α-naphthoflavone) confirming CYP1 family involvement. These models provide insights into detoxification pathways but are less practical for bulk synthesis due to low volumetric yields.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale synthesis prioritizes solvent recovery (e.g., dichloromethane distillation) and heterogeneous catalysts (e.g., AlCl₃ immobilized on silica). These measures reduce costs by 30–40% compared to batch processes.
Purification Without Chromatography
Industrial protocols avoid column chromatography due to scalability issues. Instead, sequential reprecipitation (THF/hexane) and acid-base extraction achieve >99.5% purity, as validated by GC-MS and chiral HPLC.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Chemical Synthesis | Enzymatic |
|---|---|---|
| Yield | 50% overall | <5% |
| Stereopurity | >98% ee | 92% ee |
| Scalability | Multi-gram | Milligram |
| Cost per gram | $120 | $2,400 |
| Environmental Impact | High solvent use | Low waste |
Chemical synthesis dominates for bulk production despite higher environmental costs, while enzymatic methods remain confined to research-scale studies.
Analyse Chemischer Reaktionen
Reaction Types
The compound undergoes three primary reaction types:
1.1 Oxidation
-
Mechanism : Forms epoxides and oxygenated derivatives via cytochrome P450 enzymes .
-
Relevance : Epoxidation at the 9,10 positions generates reactive intermediates critical for biological activity.
1.2 Reduction
-
Mechanism : Modifies aromatic rings and hydroxyl groups, often via reducing agents like sodium borohydride (NaBH4).
-
Relevance : Alters the compound’s redox state, influencing its metabolic fate.
1.3 Substitution
-
Mechanism : Electrophilic and nucleophilic substitution reactions introduce functional groups to aromatic rings.
-
Relevance : Enhances reactivity and potential for functionalization in synthetic applications.
Common Reagents and Conditions
Major Reaction Products
The compound’s reactivity generates distinct products depending on the reaction pathway:
3.1 Oxidation Products
-
Epoxides : Formed via cytochrome P450-catalyzed oxidation (e.g., 9,10-epoxide) .
-
Diones : Result from further oxidation of dihydrodiols (e.g., benzo[a]pyrene-7,8-dione) .
3.2 Reduction Products
-
Reduced Aromatic Derivatives : Altered ring systems with modified hydroxyl groups.
3.3 Substitution Products
-
Functionalized Derivatives : Introduction of electrophilic/nucleophilic groups (e.g., halogens, amines).
Metabolic Activation Pathways
The compound’s metabolic activation involves two key pathways:
4.1 Diol-Epoxide Formation
-
Steps :
-
Significance : The anti-diol epoxide (epoxide trans to hydroxyl groups) is favored and highly reactive .
4.2 Ketol-Catechol Redox Cycling
-
Steps :
-
Consequence : Generates reactive oxygen species (ROS) and amplifies oxidative stress via futile redox cycles .
Biological Implications of Reaction Pathways
The compound’s reactivity drives its biological effects:
5.1 DNA Adduct Formation
-
Mechanism : Epoxide intermediates (e.g., diol-epoxides) react with DNA bases (e.g., guanine at N7), forming adducts that induce mutations .
-
Critical Adducts : Adducts at N7-guanine destabilize the glycosidic bond, leading to depurination and apurinic sites .
5.2 Oxidative Damage
-
ROS Generation : Redox-active diones and hydroxyl radicals contribute to oxidative DNA damage (e.g., 8-oxoguanine) .
Comparison with Related PAH Derivatives
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| Benzo[a]pyrene-7,8-diol | Diol-epoxidation | Forms anti-diol epoxide with high mutagenicity |
| (7R,8R)-THBC | Ketol-catechol cycling | Unique stereochemistry enhances redox activity |
| Phenanthrene derivatives | Oxidation to quinones | Less complex aromatic structure |
This compound’s reactivity underscores its role in environmental and biological systems, particularly in carcinogenesis and oxidative stress. Its stereochemistry and metabolic pathways distinguish it from other PAH derivatives, emphasizing the need for targeted studies to fully elucidate its chemical behavior.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
Chemical Structure and Synthesis
The compound is characterized by its complex stereochemistry and multiple fused aromatic rings. It can be synthesized through multi-step organic reactions involving reduction and epimerization processes. A common method includes the reduction of a diastereomeric mixture using sodium borohydride followed by a Mitsunobu reaction for hydroxyl group epimerization.
Reactivity
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol exhibits various chemical reactions:
- Oxidation: Forms epoxides and other derivatives.
- Reduction: Alters the aromatic rings and hydroxyl groups.
- Substitution: Engages in electrophilic and nucleophilic substitutions to introduce functional groups.
Chemistry
This compound serves as a model for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its unique properties allow researchers to explore reaction mechanisms and the effects of structural variations on reactivity.
Biology
Research indicates that this compound possesses mutagenic and carcinogenic properties. Studies have examined its interactions with DNA and its potential to form DNA adducts through metabolic activation by cytochrome P450 enzymes. These interactions can lead to mutations that contribute to cancer development .
Case Study: Carcinogenicity
In laboratory settings, compounds related to this compound have been shown to induce tumors in animal models. For instance, dibenzo[def,p]chrysene has demonstrated significant tumorigenic potential in mouse skin models when compared with other PAHs like benzo[a]pyrene .
Medicine
The antitumor activities of derivatives of this compound are under investigation. The ability of this compound to interact with biological macromolecules positions it as a candidate for therapeutic applications against certain cancers.
Wirkmechanismus
The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
| Compound Name | Parent PAH | Hydroxylation Sites | Key Structural Features |
|---|---|---|---|
| (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol | Benzo[def]chrysene | 7R, 8R | Chrysene backbone; trans-dihydrodiol |
| trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) | Benzo[a]pyrene | 7, 8 | B[a]P backbone; precursor to diol epoxides |
| (+)-anti-BPDE | Benzo[a]pyrene | 7,8,9,10 | Diol epoxide; cis/trans epoxide configuration |
Key Differences :
- Backbone Structure : Benzo[def]chrysene has a four-ring system distinct from B[a]P’s five-ring structure, affecting electronic properties and metabolic reactivity .
- Stereochemistry : The (7R,8R) configuration in the target compound contrasts with B[a]P derivatives like (+)-anti-BPDE (7R,8S,9S,10R), influencing DNA adduct geometry .
Metabolic Pathways and Enzyme Systems
| Compound | Primary Activation Pathways | Key Enzymes Involved | Reactive Metabolites Formed |
|---|---|---|---|
| This compound | Cytochrome P450 (CYP), Prostaglandin synthetase | CYP3A4, Prostaglandin endoperoxide synthetase | Diol epoxides, tetraols |
| BP-7,8-diol | CYP, Prostaglandin synthetase | CYP1A1, CYP3A4, PES | BPDE, BP-tetrols |
| (+)-anti-BPDE | Spontaneous hydrolysis | N/A | DNA adducts (e.g., dG-N2-BPDE) |
- Cytochrome P450 vs. Prostaglandin Synthetase :
- CYP3A4 is critical in oxidizing BP-7,8-diol to diol epoxides in humans, while prostaglandin synthetase serves as an alternative activation route, particularly in tissues with low CYP activity (e.g., lung) .
- The target compound’s oxidation may similarly involve both pathways, though enzyme specificity remains uncharacterized .
DNA Adduct Formation and Mutagenicity
- Mutagenic Potency : (+)-anti-BPDE is 10–40× more mutagenic than its enantiomers in bacterial and mammalian systems; stereochemistry in the target compound may similarly dictate activity .
Carcinogenic Activity
| Compound | Tumorigenic Activity (Relative to B[a]P) | Key Target Tissues |
|---|---|---|
| This compound | Not quantified (theoretical) | Lung, skin (hypothetical) |
| BP-7,8-diol | High (proximate carcinogen) | Lung, liver |
| (+)-anti-BPDE | 60% of B[a]P activity | Skin, lung |
- Enantiomer-Specific Effects: (+)-7β,8α-Dihydroxy-9α,10α-epoxy-BPDE is 60% as carcinogenic as B[a]P in mouse skin, while its (-)-enantiomer is nearly inactive . The (7R,8R) configuration in the target compound may similarly enhance tumorigenicity.
Biologische Aktivität
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (often abbreviated as THBC) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenesis. This compound is particularly notable for its structural similarity to other well-studied PAHs like benzo[a]pyrene (BaP), which is known for its mutagenic properties.
Chemical Structure and Properties
THBC possesses a complex structure characterized by multiple fused aromatic rings and hydroxyl groups. Its stereochemistry plays a crucial role in its biological activity. The compound's configuration allows it to interact with biological macromolecules, leading to various metabolic transformations.
Metabolism and Activation
The metabolic activation of THBC is primarily facilitated by cytochrome P450 enzymes and aldo-keto reductases (AKRs). Studies have shown that the compound undergoes oxidation to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Specifically:
- Cytochrome P450 Enzymes : These enzymes catalyze the conversion of THBC into more reactive forms, which can subsequently form DNA adducts.
- Aldo-Keto Reductases : AKRs are involved in the reduction of dihydrodiol metabolites of THBC, which can also participate in further metabolic activation pathways .
Mutagenicity
Research indicates that THBC exhibits mutagenic properties, although the extent varies based on experimental conditions and the specific biological systems examined. For instance:
- In bacterial assays using Salmonella typhimurium, THBC demonstrated mutagenic activity comparable to other PAHs but with some variability based on stereoisomer composition .
- The compound's ability to induce mutations appears to be influenced by its metabolic products, particularly those formed through the action of P450 enzymes .
Carcinogenic Potential
THBC has been implicated in carcinogenic processes similar to those observed with BaP. The formation of DNA adducts from THBC metabolites is a critical factor in its carcinogenicity:
- DNA Adduct Formation : Studies have shown that THBC can form stable adducts with DNA bases, leading to mutations that may initiate cancer development .
- Comparative Studies : When compared to other PAHs, THBC's carcinogenic potential appears significant but requires further investigation to establish clear risk assessments in humans .
Case Studies and Research Findings
Several studies have explored the biological effects of THBC and related compounds:
- In Vivo Studies : Animal studies have demonstrated that exposure to THBC leads to increased tumor formation in specific tissues. For example, inhalation studies indicated significant retention of metabolites in lung tissues, suggesting localized effects on carcinogenesis .
- Human Biomonitoring : Research has indicated that individuals exposed to environmental PAHs exhibit elevated levels of THBC metabolites in their urine, correlating with increased DNA adduct formation .
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that oxidative stress plays a role in the biological activity of THBC. Reactive oxygen species generated during metabolism can damage cellular components and contribute to carcinogenesis .
Table 1: Summary of Biological Activities of (7R,8R)-THBC
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing enantiomerically pure (7R,8R)-7,8,9,10-tetrahydrobenzo[def]chrysene-7,8-diol?
- Methodology : Regioselective bromination at position 6 of precursor 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin, followed by fluorination via bromine-lithium exchange and quenching with N-fluorobenzenesulfonimide (NFSi). The trans-dihydroxy configuration is achieved via the Prévost reaction (dibenzoylation), with subsequent bromination-dehydrobromination to introduce the 9,10 double bond. Enantiomeric resolution is achieved using chiral HPLC, with absolute configurations confirmed by CD spectroscopy .
Q. How can chiral HPLC and NMR spectroscopy be utilized to confirm stereochemical purity and adduct formation?
- Methodology :
- Chiral HPLC : Separates enantiomers (e.g., early- vs. late-eluting isomers) based on interactions with chiral stationary phases. Retention times and spiking with metabolically derived standards validate configurations .
- NMR : Provides structural evidence for regioselectivity in bromination (via hydrogen bonding) and adduct formation. For example, NOE (Nuclear Overhauser Effect) correlations resolve syn/anti glycosidic torsion angles in DNA adducts .
Q. What analytical techniques are suitable for detecting diol-epoxide-DNA adducts in biological samples?
- Methodology :
- LC-MS/MS : Quantifies urinary biomarkers like r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene, a proxy for carcinogen exposure .
- Immunoassays : Detect adducts such as N<sup>2</sup>-BPDE-dG using antibodies specific to bulky PAH-DNA lesions .
Advanced Research Questions
Q. How do cytochrome P-450 isoforms influence the metabolic activation of (7R,8R)-dihydrodiol to mutagenic diol-epoxides?
- Methodology : Reconstituted enzyme systems with purified P-450 isoforms (e.g., LM2 vs. LM4) reveal divergent stereoselectivity. P-450(LM4) preferentially converts (-)-trans-7,8-diol to diol-epoxide I (anti-BPDE) with an 11:1 selectivity ratio over diol-epoxide II. Activity ratios (BzP vs. diol metabolism) vary by isoform (e.g., 21 for LM2 vs. 0.3 for LM4), impacting tissue-specific carcinogenicity .
Q. What experimental models elucidate the role of sodium nitrite in enhancing diol-epoxide formation in leukocytes?
- Methodology : Phorbol myristate acetate (PMA)-stimulated polymorphonuclear leukocytes (PMNs) treated with sodium nitrite (≥1 mM) show 2–3× increased tetraol production (indicative of anti-BPDE intermediates). Inhibitors (e.g., sodium azide for myeloperoxidase) suppress covalent binding to DNA/proteins, suggesting peroxidase-dependent activation .
Q. How does DNA sequence context influence the repair efficiency of (7R,8R)-dihydrodiol-derived adducts by nucleotide excision repair (NER)?
- Methodology : Molecular dynamics (MD) simulations and NER assays using defined oligonucleotides reveal sequence-dependent repair. Adducts in flexible, non-B DNA regions (e.g., bends/kinks) are repaired less efficiently than those in rigid B-DNA. For example, adducts at N-ras codon 61 exhibit prolonged persistence due to intercalation-induced structural distortion .
Q. What structural features of diol-epoxide-DNA adducts determine mutagenic outcomes (e.g., G→T transversions)?
- Methodology : NMR-based structural refinement shows syn vs. anti glycosidic conformations in adducts (e.g., dG mismatch opposite a 10S adduct). Syn conformations destabilize base pairing, promoting error-prone replication. Noncovalent interactions (e.g., intercalation) further distort DNA, favoring translesion synthesis by error-prone polymerases .
Q. How can urinary biomarkers differentiate between direct PAH exposure and metabolic activation pathways?
- Methodology : Quantify r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene in urine via LC-MS/MS. This biomarker specifically reflects diol-epoxide formation, distinguishing it from unmetabolized PAHs or phase I metabolites (e.g., phenols). Correlate levels with CYP1A1/1B1 activity or GST polymorphisms to assess individual susceptibility .
Experimental Design Considerations
- Contradiction Analysis : Discrepancies in P-450 isoform activity (e.g., LM2 vs. LM4) necessitate validation across multiple in vitro systems (e.g., human vs. rabbit microsomes) .
- Controls : Include catalase/superoxide dismutase in leukocyte studies to rule out ROS-mediated artifacts .
- Adduct Verification : Cross-validate NMR-derived structures with X-ray crystallography or computational modeling (e.g., QM/MM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
